(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol
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Overview
Description
(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol is an organic compound characterized by the presence of an iodine atom, a 4-methylphenyl group, and a but-2-ene-1,4-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol typically involves the iodination of a precursor compound, such as 3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the formation of the desired (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-dione.
Reduction: Formation of 3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules through various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol: Similar in structure but with different substituents or functional groups.
2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol: Lacks the (2Z) configuration, leading to different chemical and biological properties.
3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific (2Z) configuration and the presence of both iodine and hydroxyl groups
Properties
IUPAC Name |
(Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-9-2-4-10(5-3-9)6-11(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCQNGWRTRCKJW-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C(CO)I)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=C(\CO)/I)/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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